molecular formula C15H18F2N2O3 B14961592 N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14961592
M. Wt: 312.31 g/mol
InChI Key: AVWMEXKAYZJTLF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a difluorophenyl group, a methoxypropan-2-yl group, and a pyrrolidine ring with a carboxamide and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the Methoxypropan-2-yl Group: This can be done through an alkylation reaction using a suitable alkylating agent.

    Formation of the Carboxamide and Ketone Functional Groups: These functional groups can be introduced through standard amide and ketone formation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine carboxamides, such as:

Uniqueness

The presence of the difluorophenyl group and the specific substitution pattern on the pyrrolidine ring may confer unique properties to this compound, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

Properties

Molecular Formula

C15H18F2N2O3

Molecular Weight

312.31 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H18F2N2O3/c1-9(8-22-2)19-7-10(5-14(19)20)15(21)18-13-4-3-11(16)6-12(13)17/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,18,21)

InChI Key

AVWMEXKAYZJTLF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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